Gomisin H
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Overview
Description
Gomisin H is a dibenzocyclooctadiene lignan derived from the fruits of Schisandra chinensis, a plant widely used in traditional medicine. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gomisin H can be isolated from the fruits of Schisandra chinensis through repeated chromatographic separations using silica gel, octadecyl silica gel, and Sephadex LH-20 . The process involves extracting the fruits with ethyl acetate, followed by purification using column chromatography techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Schisandra chinensis fruits. The fruits are first dried and then subjected to solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extract is then purified through various chromatographic methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Gomisin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and Lewis acids .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as angeloyl this compound and tigloyl this compound. These derivatives exhibit different pharmacological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Gomisin H has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
Gomisin H exerts its effects through various molecular targets and pathways. It induces apoptosis by regulating NADPH oxidase activity and increasing intracellular ROS levels . Additionally, this compound modulates essential signaling pathways, including MAPK, PI3K/Akt, and NF-κB, which are involved in cell proliferation, survival, and apoptosis .
Comparison with Similar Compounds
Gomisin H is part of a group of dibenzocyclooctadiene lignans found in Schisandra species. Similar compounds include:
- Gomisin A
- Gomisin N
- Schisandrin A
- Schisandrin B
- Schisandrin C
Compared to these compounds, this compound is unique due to its specific molecular structure and distinct pharmacological activities. For instance, this compound has shown higher efficacy in inducing apoptosis in certain cancer cell lines compared to other lignans .
Properties
Molecular Formula |
C23H30O7 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(9S,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol |
InChI |
InChI=1S/C23H30O7/c1-12-8-13-9-15(26-3)20(28-5)19(24)17(13)18-14(11-23(12,2)25)10-16(27-4)21(29-6)22(18)30-7/h9-10,12,24-25H,8,11H2,1-7H3/t12-,23-/m0/s1 |
InChI Key |
NLJJSPKWNBUDNS-MYODQAERSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)O)OC)OC |
Origin of Product |
United States |
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